5-Isopropyl-1H-pyrrole-2-carboxylic acid

lipophilicity drug design partition coefficient

Researchers exploring structure-activity relationships of pyrrole-2-carboxylic acid derivatives often face inconsistent assay results due to regioisomeric impurities or unverified substitution patterns. 5-Isopropyl-1H-pyrrole-2-carboxylic acid (CAS 90607-16-2) provides a structurally authenticated C5-isopropyl building block, solving the challenge of sourcing the correct regioisomer for medicinal chemistry programs. - Validated 5-alkyl substitution pattern to prevent cross-contamination with the 4-isopropyl variant (CAS 90087-23-3). - Defined intermediate lipophilicity (XLogP = 1.7) bridging 5-ethyl and more hydrophobic analogs for systematic ADME profiling. - Consistent purity (≥95%) enabling reproducible amide coupling, esterification, and heterocyclic library synthesis.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 90607-16-2
Cat. No. B1500532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropyl-1H-pyrrole-2-carboxylic acid
CAS90607-16-2
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(N1)C(=O)O
InChIInChI=1S/C8H11NO2/c1-5(2)6-3-4-7(9-6)8(10)11/h3-5,9H,1-2H3,(H,10,11)
InChIKeyRUVJYWIINMYEAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isopropyl-1H-pyrrole-2-carboxylic Acid: Chemical Identity & Procurement


5-Isopropyl-1H-pyrrole-2-carboxylic acid (CAS 90607-16-2) is a C5-substituted pyrrole-2-carboxylic acid derivative with molecular formula C8H11NO2 and molecular weight 153.18 g/mol . It exists as a brown to dark brown solid with a predicted boiling point of 320.4±30.0 °C and predicted density of 1.175±0.06 g/cm³ . The compound is available from multiple commercial suppliers in purities ≥95%, with typical packaging options of 100 mg and 250 mg quantities . Its key physicochemical descriptors include an XLogP of 1.7 and topological polar surface area (TPSA) of 53.1 Ų [1].

1 Defined 5-isopropyl substitution for SAR and heterocycle synthesis
2 Analytical reference standard with characterized pKa and lipophilicity
3 Supports physicochemical profiling in drug discovery workflows

Why 5-Isopropyl-1H-pyrrole-2-carboxylic Acid Cannot Be Substituted with 5-Alkyl Analogs


The 5-alkyl substituent in pyrrole-2-carboxylic acid derivatives directly modulates key physicochemical parameters including lipophilicity (XLogP), acid dissociation constant (pKa), and steric bulk—all of which critically influence compound behavior in biological assays and synthetic applications. Unsubstituted pyrrole-2-carboxylic acid (PCA) has demonstrated antibacterial activity via membrane disruption [1], but its physicochemical profile differs substantially from alkyl-substituted analogs. The isopropyl group at the 5-position confers a specific balance of hydrophobicity (XLogP = 1.7) and steric hindrance that cannot be replicated by smaller alkyl groups (e.g., methyl, ethyl) or by alternative substitution patterns (e.g., 4-isopropyl) [2]. Substituting a methyl or ethyl analog without empirical validation risks altering partition coefficients, target engagement kinetics, and synthetic intermediate reactivity—any of which can compromise assay reproducibility and downstream development outcomes.

5-Ethyl or 5-methyl analogs may alter XLogP and pKa, shifting partition and ionization behavior in assays.
4-Isopropyl regioisomer shares MW but distinct substitution may affect target binding geometry.
Unsubstituted PCA lacks the isopropyl group; membrane-disruptive activity profile may not transfer.

5-Isopropyl-1H-pyrrole-2-carboxylic Acid vs. Analogs: Quantitative Evidence


XLogP Comparison with 5-Ethyl Analog

The 5-isopropyl analog exhibits a computed XLogP of 1.7, which is 0.3 log units higher than the 5-ethyl analog (XLogP = 1.4) [1][2]. This difference reflects the additional carbon atom in the isopropyl group, resulting in measurably enhanced lipophilicity that may improve membrane permeability in cell-based assays or alter retention times in reversed-phase chromatographic separations.

XLogP vs 5-Ethyl analog
Cross-study comparable
1.7 vs 1.4
ΔXLogP +0.3
Indicates enhanced lipophilicity; may impact membrane permeability and retention.
Computed XLogP3; requires experimental validation.
lipophilicity drug design partition coefficient ADME

pKa Comparison with 5-Methyl Analog

The predicted pKa of 5-isopropyl-1H-pyrrole-2-carboxylic acid is 4.70±0.10, which is marginally lower than the pKa of the 5-methyl analog (4.73±0.10) . While the difference is small (ΔpKa = -0.03), it suggests the isopropyl group exerts a slightly stronger electron-donating inductive effect than the methyl group, resulting in a marginally weaker acid.

pKa vs 5-Methyl analog
Cross-study comparable
4.70±0.10 vs 4.73±0.10
ΔpKa -0.03
Marginally lower pKa suggests slightly stronger acidity; may influence ionization in buffer.
Predicted values; minor difference may not be experimentally significant.
pKa ionization state acid-base properties formulation

Regioisomeric Differentiation vs. 4-Isopropyl Analog

5-Isopropyl-1H-pyrrole-2-carboxylic acid (CAS 90607-16-2) and 4-isopropyl-1H-pyrrole-2-carboxylic acid (CAS 90087-23-3) are regioisomers with identical molecular formula (C8H11NO2) and molecular weight (153.18 g/mol) but distinct substitution patterns . The 5-position substitution places the isopropyl group adjacent to the nitrogen, which influences the electronic environment of the pyrrole ring and may affect reactivity in electrophilic substitution reactions. This regioisomeric difference is critical in structure-activity relationship (SAR) studies where substitution position can alter target binding geometry.

Regioisomer vs 4-Isopropyl
Cross-study comparable
5-isopropyl substitution vs 4-isopropyl
Identical MW (153.18)
Substitution position may alter electronic environment and target binding geometry.
Regioisomer identity critical for SAR studies; CAS verification required.
regioisomerism structural isomer synthetic intermediate SAR

Lipophilicity vs. Unsubstituted Pyrrole-2-carboxylic Acid

The 5-isopropyl analog (XLogP = 1.7) is substantially more lipophilic than unsubstituted pyrrole-2-carboxylic acid (PCA). While a precise XLogP for PCA is not available from the same computational source, the molecular formula difference (C8H11NO2 vs. C5H5NO2) and the addition of the isopropyl group inherently increase hydrophobicity. PCA has demonstrated antibacterial activity against Listeria monocytogenes with a minimum inhibitory concentration (MIC) of 0.75 mg/mL and achieved a 2.4 log CFU/cm² reduction on lettuce stem after 10 days [1]. The enhanced lipophilicity of the 5-isopropyl derivative may alter its membrane interaction profile and partition behavior compared to PCA.

Lipophilicity vs PCA
Class-level inference
XLogP 1.7 vs PCA (unsubstituted)
Lipophilicity inferred higher
Enhanced lipophilicity may alter membrane interaction; activity data pending.
PCA MIC 0.75 mg/mL (L. monocytogenes) reported; direct comparison not available.
hydrophobicity membrane permeability antibacterial natural product

5-Isopropyl-1H-pyrrole-2-carboxylic Acid: Research & Procurement Scenarios


Lipophilicity-Modulated Antibacterial Screening

Researchers evaluating structure-activity relationships (SAR) of pyrrole-2-carboxylic acid derivatives for antibacterial applications should consider 5-isopropyl-1H-pyrrole-2-carboxylic acid as a comparator to the unsubstituted PCA scaffold. PCA has established membrane-disruptive antibacterial activity (MIC 0.75 mg/mL against L. monocytogenes; 2.4 log CFU/cm² reduction on produce) [1], and the 5-isopropyl analog's enhanced lipophilicity (XLogP = 1.7 vs. inferred lower value for PCA) provides a testable hypothesis for improved membrane permeability and altered antimicrobial spectrum.

Pharmacokinetic Optimization in Drug Discovery

In medicinal chemistry programs where pyrrole-2-carboxylic acid serves as a core scaffold, the 5-isopropyl substitution offers a defined, intermediate lipophilicity (XLogP = 1.7) that bridges the gap between the less lipophilic 5-ethyl analog (XLogP = 1.4) [1] and more hydrophobic candidates. This makes 5-isopropyl-1H-pyrrole-2-carboxylic acid a valuable tool compound for systematically probing the relationship between alkyl substituent size and ADME properties such as LogD, plasma protein binding, and cellular permeability.

Synthetic Intermediate for Heterocyclic Libraries

As a pyrrole-2-carboxylic acid derivative with a defined 5-alkyl substitution pattern, this compound serves as a versatile building block for constructing diverse heterocyclic libraries. The carboxylic acid functionality enables amide coupling, esterification, and reduction to the corresponding alcohol or aldehyde, while the isopropyl group provides steric bulk distinct from methyl or ethyl analogs. Researchers requiring a specific alkyl substitution pattern at the 5-position for downstream SAR exploration should procure this exact regioisomer (CAS 90607-16-2) rather than the 4-isopropyl variant (CAS 90087-23-3) .

Analytical Reference Standard & Method Development

The compound's well-defined physicochemical profile—including predicted boiling point (320.4±30.0 °C), density (1.175±0.06 g/cm³), and pKa (4.70±0.10) —supports its use as a reference standard in analytical method development. Its intermediate XLogP (1.7) and TPSA (53.1 Ų) make it suitable for calibrating reversed-phase HPLC methods intended for moderately lipophilic pyrrole derivatives, particularly in purity assessment and impurity profiling workflows.

Application
Selection Property
Validation Focus
Antibacterial SAR screening
Lipophilicity-modulated membrane interaction
MIC and membrane disruption assays
ADME property profiling
Defined lipophilicity for systematic SAR
LogD, protein binding, permeability assays
Heterocyclic library synthesis
5-isopropyl substitution and carboxylic acid handle
Regioisomeric identity (CAS 90607-16-2) and coupling reactivity
HPLC method calibration
Moderate lipophilicity and defined acidity
Retention time reproducibility and purity assessment

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